molecular formula C14H17N B14737033 n-Butylnaphthalen-2-amine CAS No. 6270-18-4

n-Butylnaphthalen-2-amine

Cat. No.: B14737033
CAS No.: 6270-18-4
M. Wt: 199.29 g/mol
InChI Key: FFWIPAKZSVGWDP-UHFFFAOYSA-N
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Description

N-Butylnaphthalen-2-amine is a secondary amine featuring a naphthalene ring substituted with a butyl group at the 2-position. Its molecular formula is C₁₄H₁₇N, with a molecular weight of approximately 249.3 g/mol (based on mass spectrometry data, m/z 250 [M+H]⁺) . The compound is synthesized via Pd/NiO-catalyzed reductive amination, yielding 77% as a white solid with a melting point of 65–70°C . This method aligns with protocols for analogous amines, leveraging hydrogenation under mild conditions (25°C, 10 hours) .

Properties

CAS No.

6270-18-4

Molecular Formula

C14H17N

Molecular Weight

199.29 g/mol

IUPAC Name

N-butylnaphthalen-2-amine

InChI

InChI=1S/C14H17N/c1-2-3-10-15-14-9-8-12-6-4-5-7-13(12)11-14/h4-9,11,15H,2-3,10H2,1H3

InChI Key

FFWIPAKZSVGWDP-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=CC2=CC=CC=C2C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of naphthyl amines often involves catalytic hydrogenation of nitro compounds or nitriles. For instance, 2-naphthylamine can be produced by the catalytic hydrogenation of 2-nitronaphthalene, followed by alkylation with butyl halides .

Comparison with Similar Compounds

N-Benzylnaphthalen-1-amine

  • Structure : Benzyl group at the 1-position of naphthalene.
  • Synthesis : Similar Pd/NiO-catalyzed reductive amination but with 84% yield , lower than N-butylnaphthalen-2-amine, likely due to steric hindrance at the 1-position .
  • Molecular Weight : 233.31 g/mol (C₁₇H₁₅N).

N-(Butan-2-yl)naphthalen-1-amine Hydrochloride

  • Structure : Branched butyl (sec-butyl) at the 1-position.
  • Molecular Weight : 235.75 g/mol (including HCl) .
  • Reactivity : The branched alkyl chain and 1-position substitution may reduce catalytic efficiency compared to linear butyl groups at the 2-position.

Aliphatic vs. Aromatic Amines

N-Butylaniline

  • Structure : Butyl group attached to aniline (C₁₀H₁₅N).
  • Synthesis : Higher yield (98% ) under identical Pd/NiO conditions, suggesting greater reactivity of aniline compared to naphthalen-2-amine .
  • Applications : Intermediate in agrochemicals and dyes.

N-Phenyl-2-naphthylamine

  • Structure : Phenyl group at the 2-position (C₁₆H₁₃N).
  • Molecular Weight : 177.24 g/mol .
  • Applications : Antioxidant in rubber industries (e.g., "Antioxidant D") .

Parent Compound: 2-Naphthylamine

  • Structure : Unsubstituted 2-naphthylamine (C₁₀H₉N).
  • Molecular Weight : 143.19 g/mol .
  • Toxicity: Classified as a Group 1 carcinogen (bladder cancer) . Substitution (e.g., butyl or phenyl groups) may mitigate toxicity, though specific data for this compound are lacking.

Key Findings and Implications

Synthetic Efficiency : this compound’s 77% yield is moderate compared to N-butylaniline (98%), reflecting the electronic and steric challenges of naphthalene-based substrates .

Substituent Effects: Position: 2-substitution (vs. 1-) enhances reactivity in naphthalene derivatives. Alkyl vs. Aryl: Butyl groups improve solubility in nonpolar media, whereas phenyl groups enhance thermal stability (e.g., antioxidants) .

Safety Considerations: While 2-naphthylamine is carcinogenic, alkylation may reduce toxicity, though specific studies on this compound are needed .

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